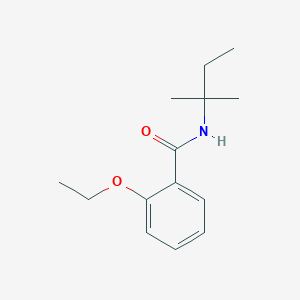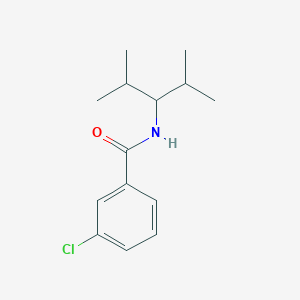
N-(1,1-dimethylpropyl)-2-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dimethylpropyl)-2-ethoxybenzamide, also known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 223.33 g/mol.
作用机制
The mechanism of action of N-(1,1-dimethylpropyl)-2-ethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been shown to modulate the activity of various ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1,1-dimethylpropyl)-2-ethoxybenzamide can inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to inhibit the activity of AChE and the TRPV1 channel. In vivo studies have shown that N-(1,1-dimethylpropyl)-2-ethoxybenzamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
实验室实验的优点和局限性
N-(1,1-dimethylpropyl)-2-ethoxybenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. It is also relatively easy to synthesize using standard organic chemistry techniques. However, N-(1,1-dimethylpropyl)-2-ethoxybenzamide has some limitations, such as its low water solubility and potential toxicity at high concentrations. Researchers should take these limitations into consideration when designing experiments involving N-(1,1-dimethylpropyl)-2-ethoxybenzamide.
未来方向
There are several future directions for research on N-(1,1-dimethylpropyl)-2-ethoxybenzamide. One area of interest is the development of N-(1,1-dimethylpropyl)-2-ethoxybenzamide-based drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the study of N-(1,1-dimethylpropyl)-2-ethoxybenzamide's interactions with proteins and enzymes, which could lead to the development of new tools for studying protein-ligand interactions and enzyme inhibition. Additionally, the use of N-(1,1-dimethylpropyl)-2-ethoxybenzamide as a building block for the synthesis of functional materials, such as sensors and catalysts, is an area of interest in materials science.
合成方法
N-(1,1-dimethylpropyl)-2-ethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 2-ethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,1-dimethylpropylamine. The final product is obtained through the purification of the crude product using recrystallization.
科学研究应用
N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been used as a tool to study protein-ligand interactions and enzyme inhibition. In materials science, N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been used as a building block for the synthesis of functional materials, such as liquid crystals and metal-organic frameworks.
属性
IUPAC Name |
2-ethoxy-N-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-14(3,4)15-13(16)11-9-7-8-10-12(11)17-6-2/h7-10H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOHUXGOWQVIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-methylbutan-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)



![2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5763623.png)

![N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5763639.png)

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5763656.png)
![1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5763658.png)


![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5763673.png)